[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate
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Overview
Description
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate: is a complex organic compound that features a combination of oxazole and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate typically involves a multi-step process. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of an appropriate precursor such as an α-haloketone and a nitrile. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves esterification with 2,6-difluorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones. Reduction : Reduction reactions can target the oxazole ring, potentially opening it to form amines. Substitution : The fluorine atoms on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Biology Medicine : Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anti-cancer agents. Industry : It is used in the development of advanced polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in overall structure and applications.
Dichloroaniline: Contains an aniline ring with chlorine substitutions, used in dye and herbicide production.
Uniqueness
- The combination of the oxazole and benzoate functional groups in [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate provides unique chemical reactivity and potential for diverse applications.
- Its ability to undergo multiple types of chemical reactions (oxidation, reduction, substitution) makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO4/c1-23-13-7-5-11(6-8-13)16-9-12(21-25-16)10-24-18(22)17-14(19)3-2-4-15(17)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZPIHNLWXBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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